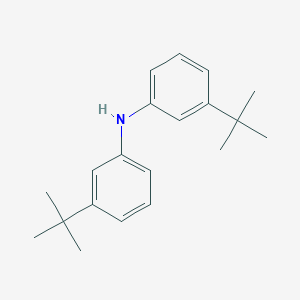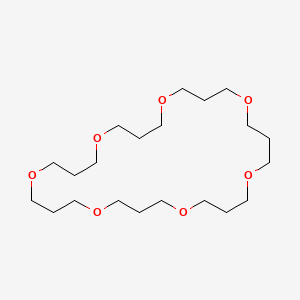
1,5,9,13,17,21,25-Heptaoxacyclooctacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9,13,17,21,25-Heptaoxacyclooctacosane is a cyclic ether compound characterized by the presence of seven oxygen atoms within its ring structure
Preparation Methods
The synthesis of 1,5,9,13,17,21,25-Heptaoxacyclooctacosane typically involves the cyclization of linear polyether precursors. The reaction conditions often require the presence of strong acids or bases to facilitate the formation of the cyclic structure. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to achieve the desired yield and purity.
Chemical Reactions Analysis
1,5,9,13,17,21,25-Heptaoxacyclooctacosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the oxygen atoms in the ring structure. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5,9,13,17,21,25-Heptaoxacyclooctacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclic ethers and their reactivity.
Biology: Researchers investigate its potential as a biocompatible material for drug delivery systems.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals.
Industry: It is used in the production of specialized polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1,5,9,13,17,21,25-Heptaoxacyclooctacosane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
1,5,9,13,17,21,25-Heptaoxacyclooctacosane can be compared with other cyclic ethers such as:
1,5,9,13,17,21-Hexaoxacyclotetracosane: Similar in structure but with six oxygen atoms.
1,4,7,10,13,16-Hexaoxacyclooctadecane: Another cyclic ether with a different ring size and oxygen atom count
Properties
Molecular Formula |
C21H42O7 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1,5,9,13,17,21,25-heptaoxacyclooctacosane |
InChI |
InChI=1S/C21H42O7/c1-8-22-10-2-12-24-14-4-16-26-18-6-20-28-21-7-19-27-17-5-15-25-13-3-11-23-9-1/h1-21H2 |
InChI Key |
IHERDJAXNCHMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCCOCCCOCCCOCCCOCCCOCCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
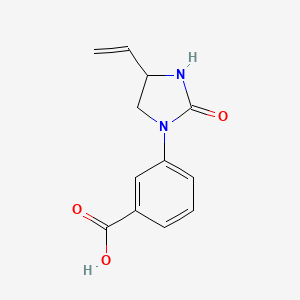


![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine](/img/structure/B12821756.png)
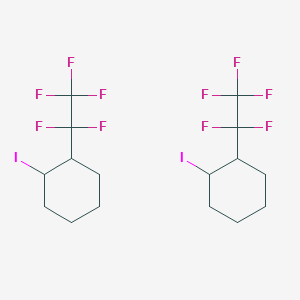
![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
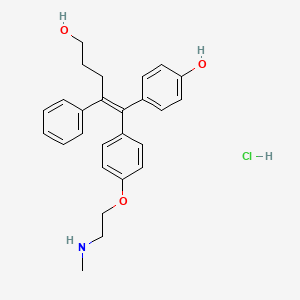
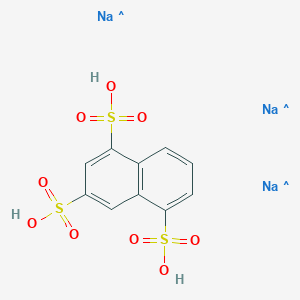
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
